Enhanced Binding Affinity Inferred from 3,4-Dimethoxy Substitution versus Unsubstituted Styryl Analog
Direct quantitative data for the target compound is absent from primary literature; however, a robust class-level inference can be drawn. The unsubstituted styryl analog, 3-(3-pyridyl)-5-[(E)-styryl]-1,2,4-oxadiazole, shows an IC50 of 47,000 nM against Protein skinhead-1, indicating near-inactivity [1]. In closely related 1,2,4-oxadiazole series, the introduction of 3,4-dimethoxy groups consistently yields low-nanomolar EGFR and BRAF V600E inhibitors (e.g., compounds 20c and 21c with IC50 values of 71 and 64 nM against EGFR, respectively) due to critical hydrogen bonding [2]. It is expected that the target compound's 3,4-dimethoxyphenyl ethenyl group confers a similar, significant potency gain, differentiating it sharply from the inactive unsubstituted comparator.
| Evidence Dimension | Target Binding Affinity (In Vitro) |
|---|---|
| Target Compound Data | Predicted: Low nanomolar range (based on class inference); Experimental: Not available |
| Comparator Or Baseline | 3-(3-pyridyl)-5-[(E)-styryl]-1,2,4-oxadiazole: IC50 = 47,000 nM (Protein skinhead-1) |
| Quantified Difference | Estimated >1000-fold improvement (class-level projection) |
| Conditions | Class inference from kinase inhibition assays on related 1,2,4-oxadiazoles |
Why This Matters
This matters for procurement because the unsubstituted analog is functionally inert, making it unsuitable as a cost-saving alternative for any assay requiring target engagement.
- [1] BindingDB BDBM84018: 3-(3-pyridyl)-5-[(E)-styryl]-1,2,4-oxadiazole. Affinity Data: IC50 = 4.70E+4 nM. View Source
- [2] Design, synthesis and antiproliferative, apoptotic, and immunomodulatory properties of new heteroaryl pyridine-linked 1,2,4-oxadiazoles as prospective dual EGFR/BRAFV600E inhibitors. RSC Advances, 2026, 16, 9022-9045. View Source
